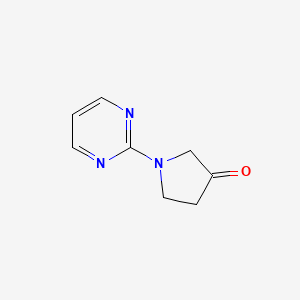
1-(Pyrimidin-2-yl)pyrrolidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Pyrimidin-2-yl)pyrrolidin-3-one is a heterocyclic compound that features a pyrimidine ring fused to a pyrrolidinone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile building block in organic synthesis. The presence of both pyrimidine and pyrrolidinone moieties in its structure allows for diverse chemical reactivity and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
1-(Pyrimidin-2-yl)pyrrolidin-3-one can be synthesized through various methods. One common approach involves the cyclization of N-substituted piperidines. The formation of pyrrolidin-2-ones involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method includes the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(Pyrimidin-2-yl)pyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyrimidine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinones, pyrimidine derivatives, and functionalized heterocycles, which can be further utilized in synthetic and medicinal chemistry .
科学研究应用
1-(Pyrimidin-2-yl)pyrrolidin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industry: The compound is utilized in the production of fine chemicals, dyes, and pigments.
作用机制
The mechanism of action of 1-(Pyrimidin-2-yl)pyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biological processes. For example, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic nucleotides and subsequent modulation of cellular signaling pathways . The exact mechanism depends on the specific biological target and the context of its application.
相似化合物的比较
Similar Compounds
Pyrrolidin-2-one: A structurally similar compound with a pyrrolidinone ring but lacking the pyrimidine moiety.
Pyrrolidin-2,5-dione: Another related compound with additional functional groups that confer different reactivity and biological activity.
Pyrrolizines: Compounds with a fused pyrrole and pyrrolidine ring system, exhibiting distinct chemical and biological properties.
Uniqueness
1-(Pyrimidin-2-yl)pyrrolidin-3-one is unique due to the presence of both pyrimidine and pyrrolidinone moieties, which provide a combination of chemical reactivity and biological activity not found in other similar compounds. This dual functionality makes it a valuable compound in various fields of research and application.
属性
| 956723-06-1 | |
分子式 |
C8H9N3O |
分子量 |
163.18 g/mol |
IUPAC 名称 |
1-pyrimidin-2-ylpyrrolidin-3-one |
InChI |
InChI=1S/C8H9N3O/c12-7-2-5-11(6-7)8-9-3-1-4-10-8/h1,3-4H,2,5-6H2 |
InChI 键 |
CTIGGCZQCFQABR-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1=O)C2=NC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




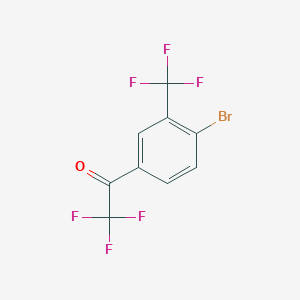

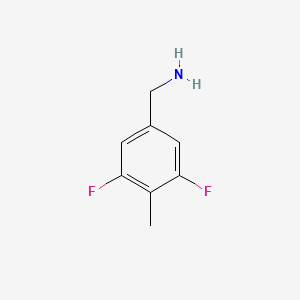
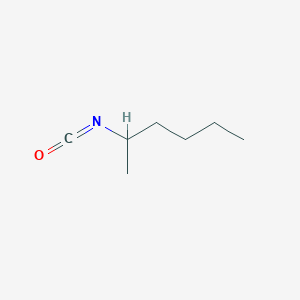
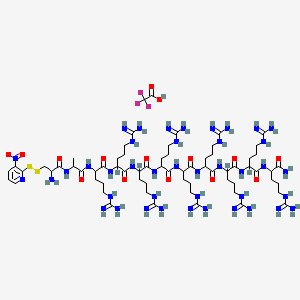

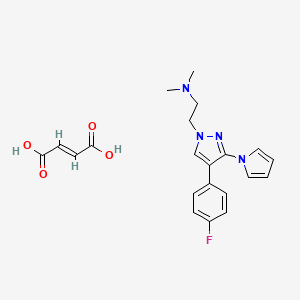

![2,2'-[Ethane-1,2-diylbis(azanediylpropane-1,2-diyl)]bis(5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione)](/img/structure/B12082712.png)
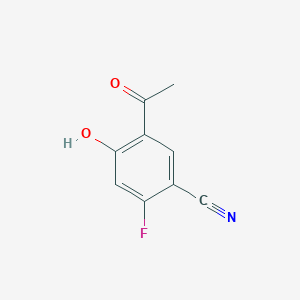
![2-[(4-Bromo-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B12082735.png)

